3-(Pyrrolidin-3-yl)benzoic acid
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Overview
Description
3-(Pyrrolidin-3-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with a pyrrolidine ring at the third position. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . The resulting pyrrolidine can then be functionalized to introduce the benzoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinones.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: Pyrrolidinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
3-(Pyrrolidin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis.
Uniqueness: 3-(Pyrrolidin-3-yl)benzoic acid is unique due to the specific positioning of the pyrrolidine ring on the benzoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylbenzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-3-1-2-8(6-9)10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2,(H,13,14) |
InChI Key |
VDWNGJYDHIGUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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